3-(3-Bromophenyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

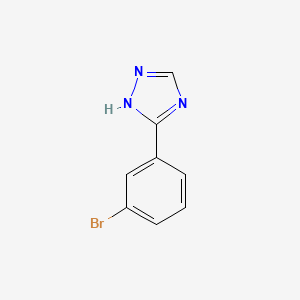

IUPAC Name |

5-(3-bromophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHMLGQRBZYTMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499195 |

Source

|

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-08-7 |

Source

|

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Bromophenyl)-4H-1,2,4-triazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Bromophenyl)-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of clinically significant pharmaceuticals.[1] This guide provides a detailed examination of this compound, a key heterocyclic building block. We will explore its physicochemical properties, elucidate robust synthetic pathways with mechanistic insights, and analyze its chemical reactivity, particularly focusing on transformations that are crucial for drug discovery and materials science. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the generation of diverse chemical libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their scientific endeavors.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing the 1,2,4-triazole ring system are of immense interest due to their broad spectrum of biological activities and diverse applications.[2][3] This five-membered aromatic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing its ability to participate in crucial biological interactions like hydrogen bonding.[1] The stability of the triazole ring and its favorable pharmacokinetic properties have led to its incorporation into numerous successful drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[1][3]

The subject of this guide, this compound, combines this privileged heterocyclic core with a synthetically versatile bromophenyl substituent. The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a critical functional group for creating carbon-carbon and carbon-heteroatom bonds, making it an invaluable intermediate for developing novel therapeutic agents and functional materials.[4]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 342617-08-7 | [5][6] |

| Molecular Formula | C₈H₆BrN₃ | [6] |

| Molecular Weight | 224.06 g/mol | [6][7] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Tautomerism | Exists in 1H and 4H tautomeric forms | [1][8] |

Spectroscopic Characterization (Predicted) : While a specific published spectrum for this exact isomer is not readily available, the expected NMR signatures can be confidently predicted based on analogous structures found in the literature, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[9]

-

¹H NMR : The spectrum would feature distinct signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.4-8.2 ppm. A characteristic singlet for the C5-H of the triazole ring would appear downfield, and a broad singlet corresponding to the N4-H proton would also be present.

-

¹³C NMR : Aromatic carbons would appear in the δ 120-135 ppm region, with the carbon attached to the bromine (C-Br) showing a characteristic shift. The two carbon atoms of the triazole ring (C3 and C5) would resonate further downfield, typically above δ 145 ppm.

Synthesis and Mechanistic Insights

The synthesis of 3-substituted-4H-1,2,4-triazoles can be achieved through several reliable methods.[10] A prevalent and robust approach involves the base-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This method is favored for its operational simplicity and generally good yields.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-bromobenzohydrazide.

Caption: General workflow for the synthesis of this compound.

Mechanistic Rationale

-

Step 1: Formation of Acylthiosemicarbazide: 3-Bromobenzohydrazide reacts with a thiocyanate salt in an acidic medium to form the key 1-(3-bromobenzoyl)thiosemicarbazide intermediate. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanic acid (formed in situ).

-

Step 2: Base-Catalyzed Cyclization: The addition of a strong base (e.g., NaOH) is crucial. The base deprotonates one of the amide/thioamide nitrogens, creating a more potent nucleophile. This initiates an intramolecular cyclization by attacking the carbonyl carbon, followed by dehydration to yield the triazole-thiol ring. Refluxing provides the necessary energy to overcome the activation barrier for cyclization and dehydration.

-

Step 3: Desulfurization: The resulting 3-(3-bromophenyl)-1,2,4-triazole-5-thiol can be converted to the target compound by removing the thiol group. This is typically achieved through oxidative methods, for instance, by treatment with nitric acid or hydrogen peroxide, which replaces the C-S bond with a C-H bond.

Chemical Reactivity and Derivatization Potential

This compound is a versatile scaffold for chemical modification, primarily at two sites: the N-H proton of the triazole ring and the C-Br bond of the phenyl ring.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 342617-08-7 [chemicalbook.com]

- 6. 342617-08-7|this compound|BLD Pharm [bldpharm.com]

- 7. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-(3-Bromophenyl)-4H-1,2,4-triazole

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its unique electronic properties and ability to participate in diverse intermolecular interactions.[1][2][3] The incorporation of a 3-bromophenyl substituent provides a critical synthetic handle for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This guide details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its reactivity and derivatization potential, and discusses its applications in drug discovery and materials science. All procedures and claims are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

This compound is a substituted aromatic heterocyclic compound. The tautomeric nature of the unsubstituted triazole ring means it can exist as the 1H- or 4H-tautomer, though the 4H form is commonly depicted. Its core value lies in the combination of the biologically active triazole nucleus and the synthetically versatile bromophenyl group.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 342617-08-7 | [4][5][6] |

| Molecular Formula | C₈H₆BrN₃ | [7] |

| Molecular Weight | 224.06 g/mol | [6][7] |

| Synonyms | 3-(3-Bromophenyl)-1H-1,2,4-triazole; 5-(3-Bromophenyl)-1H-[4][6][8]triazole | [6] |

| Purity | Typically ≥97-98% | [6] |

| Appearance | White to off-white solid/powder | [9] (Inferred from similar compounds) |

Spectroscopic Profile

Structural confirmation of this compound relies on standard spectroscopic techniques. The following table outlines the expected signals based on its structure and data from analogous compounds.[1][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H-NMR (DMSO-d₆) | ~14.0-15.0 ppm: (br s, 1H) - N-H proton of the triazole ring. ~8.5-8.8 ppm: (s, 1H) - C-H proton of the triazole ring. ~8.1 ppm: (t, 1H) - Aromatic proton ortho to the triazole. ~7.8-7.9 ppm: (d, 1H) - Aromatic proton. ~7.6-7.7 ppm: (d, 1H) - Aromatic proton. ~7.4-7.5 ppm: (t, 1H) - Aromatic proton para to the bromine. |

| ¹³C-NMR (DMSO-d₆) | ~155-160 ppm: Triazole ring carbons. ~130-135 ppm: Aromatic carbons, including the carbon attached to bromine. ~122 ppm: Carbon-bromine (C-Br) signal. |

| Mass Spec (ESI-MS) | m/z: 223.9 [M+H]⁺, 225.9 [M+H]⁺ (Characteristic isotopic pattern for bromine). |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established routes.[3][11] A reliable and common method involves the reaction of a substituted benzoyl chloride with a hydrazine derivative, followed by cyclization. The protocol below is a robust pathway adapted from established literature for related triazole syntheses.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromobenzohydrazide

-

To a stirred solution of methyl 3-bromobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the more stable hydrazide. Ethanol is a suitable polar protic solvent for this transformation.

-

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromobenzohydrazide.

Step 2: Cyclization to this compound

-

Combine 3-bromobenzohydrazide (1.0 eq) with formamide (5.0-10.0 eq, serving as both reactant and solvent).

-

Heat the mixture to 150-160 °C and maintain for 2-4 hours. Monitor via TLC.

-

Causality: At elevated temperatures, formamide provides a source of the final carbon atom needed to form the triazole ring. The reaction proceeds through the formation of an N-formyl hydrazide intermediate, which then undergoes dehydrative cyclization to yield the stable aromatic 1,2,4-triazole ring.

-

-

Cool the mixture and pour it into ice water.

-

The crude product will precipitate. Filter the solid, wash thoroughly with water to remove excess formamide, and dry.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The structure of this compound offers two primary sites for chemical modification, making it a valuable building block in synthetic chemistry.

-

The Bromophenyl Ring: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, transforming the compound into more complex molecular architectures.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form new carbon-carbon bonds.[11] This is a cornerstone for creating bi-aryl structures common in pharmaceuticals and organic electronics.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to install nitrogen-based functional groups.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes introduces carbon-carbon triple bonds.

-

-

The Triazole Ring N-H: The acidic proton on the triazole ring can be deprotonated with a base, and the resulting anion can be alkylated or acylated to generate N-substituted derivatives.

Derivatization Pathways Diagram

Caption: Key derivatization pathways for the core molecule.

Applications in Research and Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[1][3]

-

Drug Discovery Intermediate: This compound is a key intermediate for synthesizing novel therapeutic agents. The triazole core is present in drugs with a wide range of activities, including antifungal (e.g., Fluconazole), anticancer, and antiviral properties.[3] The 3-bromophenyl group allows chemists to use it as a scaffold, building out a library of diverse compounds for screening against biological targets.[1][2]

-

Materials Science: Aryl-triazole derivatives have been investigated for their luminescence and electronic properties.[9][11] Through Suzuki coupling, the this compound core can be integrated into larger π-conjugated systems for potential use in organic light-emitting diodes (OLEDs) and other organic electronics.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established based on analogous structures like 1,2,4-triazole and other brominated aromatic compounds.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and incompatible materials.[12]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[12][14]

References

-

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole. Amerigo Scientific. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine. [Link]

-

3-(4-Bromophenyl)-1H-[4][6][8]triazole. PubChem, National Institutes of Health. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

-

Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). ResearchGate. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

The Role of Triazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Wiley Online Library. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 342617-08-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 342617-08-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lumorachemicals.com [lumorachemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. carlroth.com [carlroth.com]

3-(3-Bromophenyl)-4H-1,2,4-triazole molecular weight

An In-Depth Technical Guide to 3-(3-Bromophenyl)-4H-1,2,4-triazole: Physicochemical Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to participate in diverse intermolecular interactions.[1][2] The incorporation of a 3-bromophenyl substituent offers a strategic handle for synthetic elaboration via cross-coupling reactions and modulates the compound's lipophilicity and metabolic profile, making it a valuable starting point for drug discovery pipelines.[3] This document details the core physicochemical properties of the title compound, with a primary focus on its molecular weight, presents a mechanistically justified synthetic protocol, outlines methods for structural validation, and discusses its potential applications.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[4] This structure is not merely a synthetic curiosity; it is a cornerstone of modern pharmacology, lending its framework to antifungal agents (e.g., Fluconazole), antiviral treatments (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole).[2] Its utility stems from its metabolic stability, its capacity to act as a hydrogen bond donor and acceptor, and its rigid planar structure which can effectively orient substituents for optimal target engagement.

A key feature of N-unsubstituted 1,2,4-triazoles is the existence of tautomeric forms, primarily the 1H- and 4H-isomers, which can interconvert rapidly.[4] The specific tautomer present can be influenced by the compound's physical state, solvent, and the nature of its substituents. The title compound, this compound, specifies one such tautomer, which serves as a crucial intermediate for further chemical modification.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties. These data are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN₃ | [5][6][7] |

| Molecular Weight | 224.06 g/mol | [5][6][7][8] |

| Monoisotopic Mass | 222.97451 Da | [7] |

| CAS Number | 342617-08-7 | [5][6][8] |

| Common Synonyms | 3-(3-Bromophenyl)-1H-1,2,4-triazole | [8] |

| Purity (Typical) | ≥98% | [8] |

| Recommended Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 3,4-disubstituted-4H-1,2,4-triazoles can be achieved through several established routes.[9] A robust and widely applicable method involves the cyclization of N,N'-diacylhydrazines or related intermediates.[10] The following protocol describes a logical and mechanistically sound pathway for the laboratory-scale synthesis of this compound, starting from commercially available 3-bromobenzoyl chloride.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles for 1,2,4-triazole synthesis.[9][10]

Step 1: Synthesis of N'-(3-Bromobenzoyl)formohydrazide

-

To a stirred solution of formic hydrazide (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise.

-

Causality: The reaction is performed at 0°C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N'-(3-bromobenzoyl)formohydrazide, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Cyclodehydration to form this compound

-

Combine the crude N'-(3-bromobenzoyl)formohydrazide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (POCl₃, 3-5 eq) or phosphorus pentoxide (P₂O₅).

-

Causality: Strong dehydrating agents are required to facilitate the intramolecular cyclization and elimination of water to form the stable aromatic triazole ring. Heating provides the necessary activation energy for this transformation.

-

-

Heat the mixture at reflux (typically 100-120°C) for 4-6 hours until TLC indicates the consumption of the starting material.

-

Carefully cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Trustworthiness: This quenching step must be performed cautiously in a well-ventilated fume hood, as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.

-

-

Neutralize the acidic solution by the slow addition of a saturated base solution (e.g., NaOH or K₂CO₃) until the pH is ~7-8, leading to the precipitation of the crude product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a pure solid.

Structural Characterization and Validation

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the C5-H proton of the triazole ring (typically δ 8.0-9.0 ppm). The aromatic region (δ 7.2-8.0 ppm) will display a complex multiplet pattern corresponding to the four protons of the 3-bromophenyl ring. A broad singlet corresponding to the N4-H proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show two distinct signals for the triazole ring carbons and six signals for the bromophenyl ring carbons, including a signal for the carbon atom directly attached to the bromine.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺. A key validation feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), confirming the presence of a single bromine atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for N-H stretching (a broad peak around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), and C=N/C=C stretching within the heterocyclic and aromatic rings (1500-1600 cm⁻¹).

-

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of the bromine atom and the reactive N-H group.

-

Medicinal Chemistry: The compound serves as an excellent scaffold for generating libraries of potential drug candidates. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups to explore the chemical space around the core.[10] The resulting derivatives can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are well-documented for the 1,2,4-triazole class.[1][2]

-

Materials Science: The rigid, aromatic nature of the triazole ring, combined with the potential for extended π-conjugation through coupling reactions, makes this and related compounds attractive for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and corrosion inhibitors.[10][11]

Conclusion

This compound is a high-value chemical intermediate defined by its precise molecular weight of 224.06 g/mol and its synthetically versatile structure. A thorough understanding of its physicochemical properties, coupled with robust and well-rationalized synthetic and analytical protocols, empowers researchers to effectively utilize this compound as a foundational building block. Its strategic design facilitates entry into diverse chemical libraries, paving the way for the discovery of novel therapeutics and advanced functional materials.

References

-

Walczak, M. A., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2829. [Link]

-

PubChem. 3-(4-Bromophenyl)-1H-[5][11][12]triazole. National Center for Biotechnology Information. [Link]

-

Walczak, M. A., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC. [Link]

-

Amerigo Scientific. 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole. [Link]

-

Rud, A., et al. (2022). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine, 15(2), 153-158. [Link]

-

Bîcu, E., et al. (2019). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2019(1), M1043. [Link]

-

Rud, A., et al. (2022). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). ResearchGate. [Link]

-

Reddy, C. S., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Royal Society of Chemistry. Supplementary Information for [Article Title]. [Link]

-

Kumar, S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(14), 5521. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Triazole Derivatives in Modern Drug Discovery. [Link]

-

Frolova, Y., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (5), 25-36. [Link]

-

Sharma, D., et al. (2023). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. 342617-08-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 342617-08-7 [chemicalbook.com]

- 7. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lumorachemicals.com [lumorachemicals.com]

An In-depth Technical Guide to 3-(3-Bromophenyl)-4H-1,2,4-triazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, celebrated for its remarkable metabolic stability, unique electronic properties, and its capacity to engage in a multitude of non-covalent interactions. This privileged scaffold is a key pharmacophore in a wide array of clinically significant drugs, demonstrating a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide focuses on a specific, yet highly promising derivative: 3-(3-Bromophenyl)-4H-1,2,4-triazole. The introduction of a bromine atom on the phenyl ring offers a strategic point for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This document serves as a comprehensive technical resource, providing a deep dive into the synthesis, characterization, and potential therapeutic applications of this compound, tailored for the discerning researcher and drug development professional.

Molecular Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms: 3-(3-Bromophenyl)-1H-1,2,4-triazole

Molecular Formula: C₈H₆BrN₃

Molecular Weight: 224.06 g/mol

CAS Number: 342617-08-7

| Property | Value | Source |

| Molecular Weight | 224.06 g/mol | |

| Molecular Formula | C₈H₆BrN₃ | |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge of triazole derivatives |

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3-substituted-4H-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriately substituted acylthiosemicarbazide. This approach provides a reliable pathway to the desired triazole core.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals 3-bromobenzoyl chloride and thiosemicarbazide as readily available starting materials. The key transformation is the intramolecular cyclization of the intermediate N-(3-bromobenzoyl)thiourea.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative synthesis of this compound.

Step 1: Synthesis of N-(3-Bromobenzoyl)thiourea

-

To a solution of thiosemicarbazide (1.0 eq) in anhydrous acetone, add 3-bromobenzoyl chloride (1.0 eq) dropwise at 0 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude N-(3-bromobenzoyl)thiourea.

Step 2: Intramolecular Cyclization to this compound

-

Suspend the crude N-(3-bromobenzoyl)thiourea (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 5-10 vol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate is formed.

-

Filter the solid, wash thoroughly with water to remove any inorganic impurities, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization and Data Interpretation

Thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound. Below are the expected spectral data for this compound based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring and the proton on the triazole ring. The protons on the bromophenyl ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The C5-H proton of the triazole ring should appear as a singlet further downfield (δ 8.5-9.0 ppm), and the N4-H proton will be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbons of the bromophenyl ring are expected in the aromatic region (δ 120-135 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift. The two carbon atoms of the triazole ring will be observed at lower field (δ 140-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazole ring.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=N and C=C stretching: Absorption bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak at m/z 225 of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

Therapeutic Potential and Future Directions

The 1,2,4-triazole nucleus is a well-established pharmacophore with a diverse range of biological activities.[1] While specific biological data for this compound is not extensively reported in the literature, its structural similarity to known bioactive molecules suggests significant therapeutic potential.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[2] A recent study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the same core structure as the topic compound, revealed significant growth inhibition against various cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The bromophenyl moiety provides a handle for further structural modifications to optimize activity and selectivity.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole ring is a key component of several successful antifungal drugs, such as fluconazole and itraconazole.[4] These agents act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. Derivatives of 3-(2-bromophenyl)-1H-1,2,4-triazole have been synthesized and have shown promising antimicrobial and antifungal activities. It is therefore highly probable that this compound and its derivatives could exhibit similar inhibitory properties.

Future Research and Development

The full therapeutic potential of this compound remains to be fully elucidated. Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of cancer cell lines, bacterial strains, and fungal species is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of derivatives with modifications at the N4 position of the triazole ring and further substitution on the bromophenyl ring will be crucial for identifying compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies should be undertaken to understand their molecular targets and pathways of action.

-

In Vivo Efficacy and Toxicological Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

Caption: Logical progression for the development of this compound-based therapeutics.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis and the presence of the versatile 1,2,4-triazole scaffold, combined with a strategically placed bromine atom, make it an attractive starting point for the design of novel therapeutic agents. While further research is needed to fully characterize its biological activity profile, the existing evidence from related compounds strongly suggests its potential in the fields of oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to embark on the exploration of this promising chemical entity.

References

-

U. F. U. S. F. U. C. F. U. F. U. S. F. U. C. F. S. F. U. C. F. U. F. U. S. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1H-[4][5][6]triazole. PubChem. [Link]

-

Kaplaushenko, A. H., et al. (2021). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine: science and practice, 14(3), 273-278. [Link]

-

The Royal Society of Chemistry. (2023). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Küçükgüzel, Ş. G., et al. (2008). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 32(3), 347-361. [Link]

-

El-Sayed, M. A. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(4), 938. [Link]

-

Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 16(10), 1428. [Link]

-

Gawad, J., et al. (2022). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 27(22), 7909. [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

-

Shylia, L. H., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Pharmacy and Bioallied Sciences, 15(4), 299-306. [Link]

-

Palibroda, N., et al. (1998). Electron Ionisation Mass Spectra of Some Phenylthiazole and Mercapto[4][5][6]Triazole Derivatives. Studia Universitatis Babes-Bolyai, Chemia, 43(1-2), 41-48. [Link]

-

Siwek, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

-

Abdulrasool, M. M., et al. (2012). Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1110-1117. [Link]

-

Fathima, A., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 19(6), 616-634. [Link]

-

Zdybel, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Sciences, 30(1), 1-13. [Link]

-

Mamedov, I. A., et al. (2022). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... ResearchGate. [Link]

-

Ghorab, M. M., et al. (2021). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1654. [Link]

-

Valkonen, J., et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716. [Link]

-

He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 191-203. [Link]

-

Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. [Link]

-

Wiley. (n.d.). 1,2,4-Triazole. SpectraBase. [Link]

-

Firoz, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84. [Link]

-

MySkinRecipes. (n.d.). 3-(4-Bromophenyl)-1H-[4][5][6]triazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

3-(3-Bromophenyl)-4H-1,2,4-triazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromophenyl)-4H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. Compounds incorporating this five-membered nitrogen heterocycle exhibit a vast spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The unique electronic and structural features of the triazole core allow it to act as a stable, hydrogen-bond accepting/donating pharmacophore, making it a valuable building block in drug design.

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, valuable derivative: this compound. The presence of the bromophenyl moiety offers a strategic handle for further functionalization via cross-coupling reactions, such as the Suzuki coupling, enabling the development of diverse compound libraries for screening and optimization.[3] This document is intended for researchers and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: Synthesis of this compound

The synthesis of 3-substituted-4H-1,2,4-triazoles is a well-established area of heterocyclic chemistry. A robust and widely employed strategy involves the cyclization of an appropriate acylhydrazide (benzohydrazide) with a reagent that provides the final carbon and nitrogen atoms to complete the triazole ring. The Pellizzari reaction, which utilizes the condensation of an acyl hydrazide with an amide, provides a direct and efficient pathway.[4]

Our chosen synthetic route leverages this logic, beginning with the formation of 3-bromobenzohydrazide from a commercially available starting material, followed by a one-pot cyclization using formamide. Formamide is an ideal reagent for this transformation as it serves as both the C1 source and the reaction solvent.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromobenzohydrazide

This initial step converts the carboxylic acid (or its ester) into the key hydrazide intermediate. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzoic acid (1 equivalent) and absolute ethanol to form a slurry.

-

Reaction: Add hydrazine hydrate (approx. 2-3 equivalents) dropwise to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The resulting precipitate is the crude 3-bromobenzohydrazide.[5][6]

-

Purification: The crude solid can be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol-water) to yield pure 3-bromobenzohydrazide as a white crystalline solid.

Step 2: Synthesis of this compound

This is the critical ring-forming step. The 3-bromobenzohydrazide undergoes condensation and subsequent cyclodehydration with formamide.

-

Reagents & Setup: In a round-bottom flask, place the synthesized 3-bromobenzohydrazide (1 equivalent) and an excess of formamide (which acts as both reagent and solvent).[7]

-

Reaction: Heat the mixture with stirring in an oil bath at 150-160 °C for 3-5 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Work-up: After the reaction is complete (monitored by TLC), allow the flask to cool to near room temperature. Pour the reaction mixture into a beaker of cold water or onto crushed ice.

-

Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization, typically from aqueous ethanol, to afford the final compound.

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Characterization Workflow Diagram

Caption: Logical flow for the structural confirmation of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected data from the primary characterization techniques.

| Technique | Expected Observations | Inference |

| FT-IR | Broad peak ~3150-3000 cm⁻¹Sharp peaks ~3100-3000 cm⁻¹Strong peak ~1610 cm⁻¹Peaks ~1550-1450 cm⁻¹Peak ~700-800 cm⁻¹ | N-H stretch (H-bonded)Aromatic C-H stretchC=N stretch (triazole ring)C=C stretch (aromatic ring)C-Br stretch |

| ¹H NMR | Multiplets, ~δ 7.5-8.2 ppm (4H)Singlet, ~δ 8.5-9.0 ppm (1H)Broad Singlet, >δ 13.0 ppm (1H) | Aromatic protons (bromophenyl ring)Triazole C5-H protonTriazole N4-H proton (D₂O exchangeable) |

| ¹³C NMR | Peaks, ~δ 115-135 ppmPeaks, ~δ 145-160 ppm | Aromatic carbons (bromophenyl ring)Triazole C3 and C5 carbons |

| Mass Spec. | M⁺ peak at m/z 223M⁺+2 peak at m/z 225Fragmentation ion at m/z 195/197 | Molecular ion with ⁷⁹BrMolecular ion with ⁸¹Br (near 1:1 ratio)Loss of N₂ from molecular ion |

Detailed Analysis

-

FT-IR Spectroscopy: The infrared spectrum provides a rapid confirmation of the key functional groups. The presence of a broad N-H stretching band confirms the 4H-tautomer of the triazole.[8][9] Characteristic vibrations for the C=N and C=C bonds within the triazole and phenyl rings, respectively, are also expected.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is arguably the most powerful tool for confirming the precise structure. The aromatic region will show a complex splitting pattern for the four protons on the 3-substituted phenyl ring. A key diagnostic signal is the singlet for the C5-H of the triazole ring, which typically appears significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.[11][12] The N-H proton of the triazole is often broad and may exchange with deuterium oxide (D₂O), causing its signal to disappear, which is a useful confirmation.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the bromophenyl ring and the two carbons of the triazole ring. The carbon attached to the bromine (C-Br) will be identifiable, as will the two distinct carbons of the triazole heterocycle.[13][14][15]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the synthesized molecule. For this compound (C₈H₆BrN₃), the most critical diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks in the mass spectrum: [M]⁺ and [M+2]⁺, with almost equal intensity.[16][17] This pattern is an unambiguous indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways for triazoles include the loss of a stable dinitrogen (N₂) molecule.[18][19]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of 3-bromobenzohydrazide followed by a thermal cyclization with formamide. The successful synthesis and purity of the final product are unequivocally confirmed through a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The data obtained from these analytical techniques provide a cohesive and self-validating confirmation of the target structure, yielding a valuable building block for further elaboration in pharmaceutical and materials science research.

References

-

ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1,2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(10), 2469. Retrieved from [Link]

-

PubMed. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134149. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390, 020065. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 85-96. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(10), 2469. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 25(8), 1935. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (2020). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1H-[7][20][21]triazole. PubChem Compound Database. Retrieved from [Link]

-

PubChem. (n.d.). m-Bromobenzohydrazide. Retrieved from [Link]

-

Black, P. J., & Heffernan, M. L. (1972). Mass Spectra of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1325-1330. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

- 1. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromobenzhydrazide | CymitQuimica [cymitquimica.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. isres.org [isres.org]

- 21. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Bromophenyl)-4H-1,2,4-triazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Bromophenyl)-4H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the observed spectral data, offers detailed experimental protocols, and presents the data in a clear, accessible format.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, and anticancer properties. Accurate structural characterization is paramount for understanding its chemical reactivity and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such compounds.[1][2] This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, correlating the spectral features with its molecular structure.

Molecular Structure and NMR Spectroscopy

The molecular structure of this compound dictates the chemical environment of each proton and carbon atom, which in turn governs their resonance frequencies in the NMR experiment. The key structural features influencing the NMR spectra are the aromatic bromophenyl ring and the heteroaromatic 1,2,4-triazole ring. The bromine atom, being an electronegative substituent, exerts both inductive and resonance effects on the phenyl ring, influencing the chemical shifts of the aromatic protons and carbons.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the protons on the phenyl ring, the C-H proton of the triazole ring, and the N-H proton of the triazole ring.

Expected ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Triazole C-H) | ~8.5 | s | - |

| H (Aromatic) | ~7.5 - 8.2 | m | - |

| H (Triazole N-H) | ~14.0 | br s | - |

Note: The chemical shift of the N-H proton can be highly variable and depends on solvent, concentration, and temperature. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

Interpretation:

-

Triazole C-H Proton: The proton attached to the carbon of the triazole ring is expected to appear as a singlet at a downfield chemical shift (around 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

Aromatic Protons: The four protons on the 3-bromophenyl ring will resonate in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the bromine substituent. The proton ortho to the bromine will be the most deshielded.

-

Triazole N-H Proton: The proton on the nitrogen of the triazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. It is expected to appear at a very downfield chemical shift.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (Triazole C-H) | ~145 |

| C (Triazole C-N) | ~160 |

| C (Aromatic C-Br) | ~122 |

| C (Aromatic C-H) | ~125 - 135 |

| C (Aromatic C-Triazole) | ~130 |

Interpretation:

-

Triazole Carbons: The two carbon atoms of the 1,2,4-triazole ring are expected to resonate at downfield chemical shifts due to the electronegativity of the nitrogen atoms. The carbon atom bonded to the phenyl group will have a different chemical shift than the carbon atom bonded to the proton.

-

Aromatic Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region of the spectrum. The carbon atom directly attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronic effects. The other aromatic carbons will have distinct chemical shifts based on their position relative to the bromine and triazole substituents.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve a wide range of compounds and to slow down the exchange of the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[4]

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For both spectra, pick the peaks and report their chemical shifts in ppm.

-

Advanced NMR Techniques

For an even more detailed structural analysis, 2D NMR experiments can be employed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This would be useful for assigning the protons on the bromophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the phenyl and triazole rings.[5]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural elucidation of this compound. By carefully analyzing the chemical shifts, coupling patterns, and integration of the NMR signals, a complete and unambiguous assignment of the molecular structure can be achieved. The protocols and interpretive guidance provided in this document serve as a valuable resource for researchers working with this and similar heterocyclic compounds.

References

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[6][7][8]triazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

ProQuest. (n.d.). 5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Retrieved from [Link]

-

AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

CORE. (2021, June 30). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from [Link]

-

AWS. (n.d.). Synthesis of[6][7][8]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. Retrieved from [Link]

-

Arkivoc. (2025, July 17). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Retrieved from [Link]

Sources

- 1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. azooptics.com [azooptics.com]

- 5. emerypharma.com [emerypharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Mass spectrometry of 3-(3-Bromophenyl)-4H-1,2,4-triazole

An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Bromophenyl)-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond procedural outlines to explain the causality behind methodological choices, ensuring a deep understanding of the analytical process. We will explore ionization techniques, predictable fragmentation pathways, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to perform robust structural elucidation and characterization of this and structurally related molecules.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The compound this compound combines this potent heterocyclic system with a brominated aromatic substituent. The presence of the bromine atom not only influences the molecule's physicochemical and pharmacological properties but also provides a distinct isotopic signature that is invaluable for mass spectrometric identification.

Mass spectrometry is an indispensable tool for the unambiguous structural confirmation, purity assessment, and metabolite identification of novel pharmaceutical compounds. A thorough understanding of how a molecule like this compound behaves under various ionization and fragmentation conditions is paramount for accurate data interpretation and confident decision-making in the drug development pipeline. This guide provides the foundational principles, field-proven protocols, and expert insights required for this purpose.

Part I: Foundational Principles for Analysis

The Critical Choice of Ionization Technique

The selection of an appropriate ionization method is the most critical decision in the mass spectrometric analysis of a small molecule. The choice between "hard" ionization, like Electron Ionization (EI), and "soft" ionization, like Electrospray Ionization (ESI), dictates the type of information obtained.

-

Electron Ionization (EI): This technique uses a high-energy electron beam (typically 70 eV) to ionize the analyte, resulting in extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" mass spectrum that is excellent for structural elucidation and library matching. Its primary limitation is that the analyte must be thermally stable and volatile enough for gas chromatography.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC).[1] It typically produces protonated molecules [M+H]+ with minimal initial fragmentation. This is highly advantageous for determining the molecular weight of the compound. Structural information is then obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) in a subsequent stage of analysis (MS/MS), allowing for controlled and targeted fragmentation.

The Diagnostic Power of the Bromine Isotopic Signature

A key structural feature of the target analyte is the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, where any bromine-containing fragment will appear as a pair of peaks (doublet) separated by two mass-to-charge units (m/z), with the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) having almost identical intensities.[4] The presence of this doublet is a definitive indicator that a fragment contains a single bromine atom and is a cornerstone of spectral interpretation for this molecule.

Part II: Experimental Design and Methodologies

The following protocols are designed as self-validating systems, providing robust and reproducible results for the analysis of this compound.

Universal Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Working Solution for GC-MS: Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., ethyl acetate or dichloromethane) to a final concentration of 10-50 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 1: GC-EI-MS Analysis

This method is ideal for confirming the compound's structure through its detailed fragmentation fingerprint, provided the analyte is sufficiently volatile.

Experimental Workflow: GC-EI-MS

Caption: Workflow for GC-EI-MS analysis of the analyte.

Table 1: Recommended GC-EI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Industry-standard instrument providing reliable performance. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Separates the analyte from solvent and impurities effectively. |

| MS System | Agilent 5977B or equivalent | A sensitive and robust mass detector. |

| Ionization Mode | Electron Ionization (EI) | To generate a reproducible, library-searchable fragmentation pattern.[3] |

| Ionization Energy | 70 eV | Standard energy level for creating consistent and comparable mass spectra.[3] |

| Scan Range | 50 - 500 m/z | Covers the molecular ion and all expected significant fragments. |

Protocol 2: LC-ESI-MS/MS Analysis

This method is superior for confirming molecular weight and obtaining structurally significant fragments through controlled dissociation, especially for complex mixtures or metabolite studies.

Experimental Workflow: LC-ESI-MS/MS